1-(2-bromoethyl)-4-ethynylbenzene

Catalog No.
S6445591
CAS No.
2229152-32-1
M.F
C10H9Br
M. Wt
209.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-bromoethyl)-4-ethynylbenzene

CAS Number

2229152-32-1

Product Name

1-(2-bromoethyl)-4-ethynylbenzene

IUPAC Name

1-(2-bromoethyl)-4-ethynylbenzene

Molecular Formula

C10H9Br

Molecular Weight

209.08 g/mol

InChI

InChI=1S/C10H9Br/c1-2-9-3-5-10(6-4-9)7-8-11/h1,3-6H,7-8H2

InChI Key

QRLTXERBYWASMI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)CCBr

1-(2-bromoethyl)-4-ethynylbenzene is an organic compound with the molecular formula C10H7Br. This compound features a bromine atom and an ethynyl group attached to a benzene ring, making it a member of the broader class of organobromides. It appears as a white to light yellow powder and has a molecular weight of 215.07 g/mol. The compound has a melting point ranging from 97 to 99 °C and a boiling point of approximately 316.8 °C. It is insoluble in water but has a density of 1.42 g/cm³, indicating its organic nature and potential utility in various chemical applications.

Typical for compounds containing bromine and ethynyl groups. Notably, it can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by various nucleophiles under appropriate conditions. Additionally, the ethynyl group allows for coupling reactions, making this compound useful in synthesizing more complex organic molecules.

Research into the biological activity of 1-(2-bromoethyl)-4-ethynylbenzene is still emerging. Preliminary studies suggest that it exhibits anticancer properties, particularly against breast cancer and leukemia cell lines. These findings indicate its potential as a lead compound in cancer therapeutics, although further investigations are necessary to fully understand its mechanisms and efficacy.

The synthesis of 1-(2-bromoethyl)-4-ethynylbenzene can be achieved through various methods. One common approach involves the reaction of 1-ethynyl-4-chlorobenzene with magnesium bromide in tetrahydrofuran, leading to the formation of the desired product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

This compound finds applications across multiple fields:

  • Pharmaceutical Chemistry: Used as a starting material for synthesizing new drugs with potential pharmacological activities.
  • Materials Science: Acts as a building block in developing polymers and liquid crystals.
  • Organic Synthesis: Serves as an intermediate in creating more complex organic compounds.

Several compounds share structural similarities with 1-(2-bromoethyl)-4-ethynylbenzene, each possessing unique properties:

Compound NameMolecular FormulaKey Features
1-Bromo-4-ethynylbenzeneC8H5BrAn ethynyl derivative with applications in materials science .
(2-Bromoethyl)benzeneC8H9BrUsed in pharmaceuticals; structurally similar but lacks ethynyl functionality .
4-BromophenylacetyleneC8H5BrA direct ethynyl analog; utilized in organic synthesis .
(E)-1,2-Bis(4-bromophenyl)etheneC16H12Br2A dimeric form that exhibits different reactivity patterns .

These compounds highlight the unique ethynyl substitution present in 1-(2-bromoethyl)-4-ethynylbenzene, which may impart distinct reactivity and biological activity compared to its analogs.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Exact Mass

207.98876 g/mol

Monoisotopic Mass

207.98876 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-08-25

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